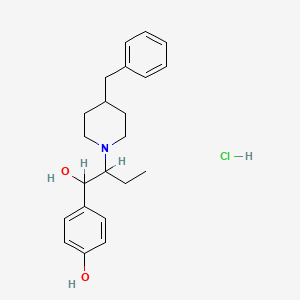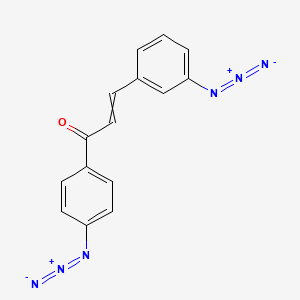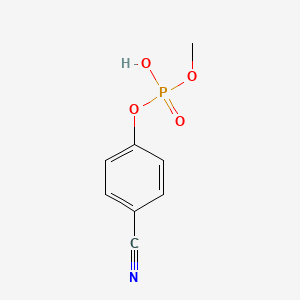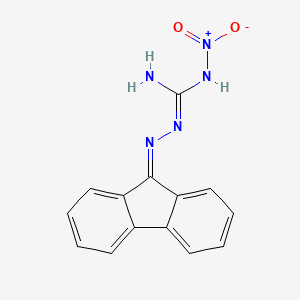
N-(9-Fluorenylidene)nitroaminoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Fluorenylidene)nitroaminoguanidine is a compound that combines the structural features of fluorenylidene and nitroaminoguanidine. Fluorenylidene is an aryl carbene derived from the bridging methylene group of fluorene, known for its unique property where the triplet ground state is only slightly lower in energy than the singlet state .
Méthodes De Préparation
The synthesis of N-(9-Fluorenylidene)nitroaminoguanidine involves the combination of nitroaminoguanidine and fluorenylidene derivatives. Nitroaminoguanidine can be prepared from nitroguanidine and a slight excess of hydrazine hydrate with a yield of 72% . Fluorenylidene can be produced by photolysis of 9-diazofluorene, which involves a four-step process starting with the irradiation of 9-diazofluorene to yield an excited singlet state diazofluorene molecule .
Analyse Des Réactions Chimiques
N-(9-Fluorenylidene)nitroaminoguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, fluorenylidene reacts with dimethylketene to form dioxolane derivatives and their hydrolysis products . The compound also undergoes thermal decomposition, producing gaseous products such as ammonia, nitrogen dioxide, hydrogen cyanide, nitrous oxide, carbon monoxide, and carbon dioxide .
Applications De Recherche Scientifique
In chemistry, it is studied for its unique reactivity and intermediate properties . In biology and medicine, nitroaminoguanidine derivatives have shown potential as broad-spectrum antimicrobial agents and cholinesterase inhibitors . The compound’s thermal decomposition characteristics have also been studied using techniques such as thermal analysis, infrared spectroscopy, and X-ray diffraction .
Mécanisme D'action
The mechanism of action of N-(9-Fluorenylidene)nitroaminoguanidine involves its reactivity as a carbene and its ability to undergo intersystem crossing between singlet and triplet states . The compound’s molecular targets and pathways include its interaction with various reagents to form intermediate products such as fluoren-9-yl isocyanide .
Comparaison Avec Des Composés Similaires
N-(9-Fluorenylidene)nitroaminoguanidine can be compared with other similar compounds such as fluorenylidene and nitroaminoguanidine. Fluorenylidene is known for its unique triplet and singlet state properties , while nitroaminoguanidine is recognized for its antimicrobial and cholinesterase inhibitory activities . The combination of these two compounds in this compound provides a unique set of properties that make it valuable for various scientific applications.
Propriétés
Numéro CAS |
35957-64-3 |
|---|---|
Formule moléculaire |
C14H11N5O2 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-(fluoren-9-ylideneamino)-1-nitroguanidine |
InChI |
InChI=1S/C14H11N5O2/c15-14(18-19(20)21)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18) |
Clé InChI |
BRCJUOSJCWSCKE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C(\N)/N[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



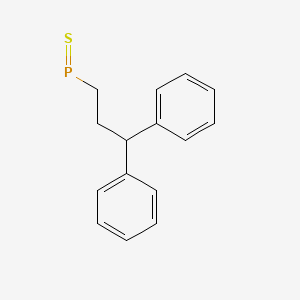
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)



![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
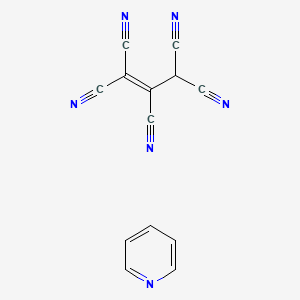
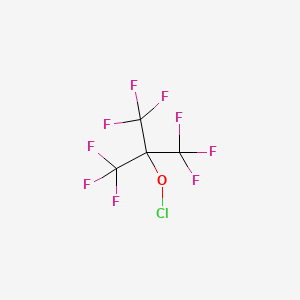
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
